molecular formula C38H62FeO2P2 B2749630 (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine CAS No. 849924-40-9

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine

Cat. No.: B2749630
CAS No.: 849924-40-9
M. Wt: 668.7 g/mol
InChI Key: PBNHVSOAKBMZSR-YFYMFCSDSA-N
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Description

“(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine” is a chiral catalyst with the empirical formula C38H46FeO2P2 . It is sold in collaboration with Solvias AG . The compound has a molecular weight of 652.58.


Molecular Structure Analysis

The compound contains a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to an iron atom . Attached to this ferrocene moiety are phosphine ligands, which contain the bis(4-methoxy-3,5-dimethylphenyl) groups .

Scientific Research Applications

Asymmetric Synthesis Catalysis

  • This compound has been used as a chiral ligand in transition metal complex-catalyzed asymmetric reactions. These reactions are critical in producing chiral molecules, which have widespread applications in pharmaceuticals, agrochemicals, and fine chemicals (Hayashi et al., 1980).

Catalytic Activity in Metal Complexes

  • It has been involved in the synthesis and characterization of rhenium carbonyl complexes, demonstrating significant catalytic activity in hydrogenation reactions (Abdel-Magied et al., 2015).

Structural Studies and Ligand Synthesis

  • Research has focused on synthesizing and analyzing the structure of new chiral ferrocenylphosphines for asymmetric catalysis (Togni et al., 1994). These compounds are valuable for understanding the stereochemistry and electronic effects in asymmetric catalysis.

Electronic Effects in Catalysis

  • Studies have explored how the electronic influence of ferrocenyl ligands affects catalytic activity and selectivity, particularly in reactions like hydroboration of styrene (Schnyder et al., 1997).

Novel Ligand Preparation

  • The compound has been utilized in the preparation of novel ligands, which are used in various catalytic reactions including nickel-catalyzed asymmetric cross-coupling (Hayashi et al., 1981).

Complex Formation and Characterization

  • It has been involved in the preparation of complexes like ferrocenylbis(phosphine) complexes and their characterization through spectroscopy and other analytical methods (Casellato et al., 1990).

Mechanism of Action

While the exact mechanism of action for this compound isn’t provided, similar compounds are often used in asymmetric catalysis. The chiral phosphine ligands can induce chirality on the metal center, allowing for enantioselective reactions .

Its SMILES string is [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.COc2c ©cc (cc2C)P ( [C]3 [CH] [CH] [CH] [C]3 [C@@H] ©P (c4cc ©cc ©c4)c5cc ©cc ©c5)c6cc ©c (OC)c ©c6 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine involves the reaction of (R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or chromatography and characterize it using spectroscopic techniques." ] }

CAS No.

849924-40-9

Molecular Formula

C38H62FeO2P2

Molecular Weight

668.7 g/mol

IUPAC Name

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C33H52O2P2.C5H10.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h17-20,25,28-29H,14-16H2,1-13H3;1-5H2;/t25-,28?,29?;;/m0../s1

InChI Key

PBNHVSOAKBMZSR-YFYMFCSDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe]

SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe]

solubility

not available

Origin of Product

United States

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